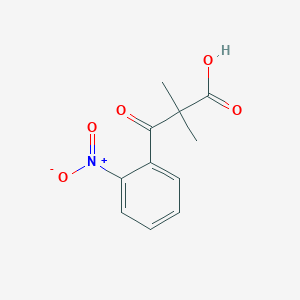![molecular formula C7H9N3O2 B13179092 1H,4H,5H,6H,7H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B13179092.png)
1H,4H,5H,6H,7H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,4H,5H,6H,7H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Méthodes De Préparation
The synthesis of 1H,4H,5H,6H,7H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate . This reaction proceeds through a series of steps, including cyclization and subsequent functional group transformations. The reaction conditions often involve refluxing in solvents such as 1,4-dioxane or acetic acid . Industrial production methods may employ similar synthetic routes but are optimized for higher yields and scalability.
Analyse Des Réactions Chimiques
1H,4H,5H,6H,7H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the pyrazole or pyridine rings are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1H,4H,5H,6H,7H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism by which 1H,4H,5H,6H,7H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1H,4H,5H,6H,7H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid can be compared with other pyrazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridine: Lacks the carboxylic acid group, which may affect its reactivity and biological activity.
2H-Pyrazolo[3,4-b]pyridine: An isomer with different tautomeric forms, leading to variations in chemical properties and applications.
Propriétés
Formule moléculaire |
C7H9N3O2 |
|---|---|
Poids moléculaire |
167.17 g/mol |
Nom IUPAC |
4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)5-4-2-1-3-8-6(4)10-9-5/h1-3H2,(H,11,12)(H2,8,9,10) |
Clé InChI |
HROYYDWPBIVSOU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(NN=C2NC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


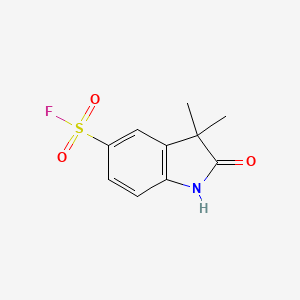
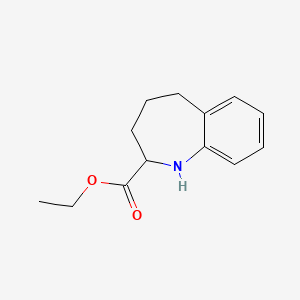
methanol](/img/structure/B13179018.png)
![{8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanol](/img/structure/B13179022.png)
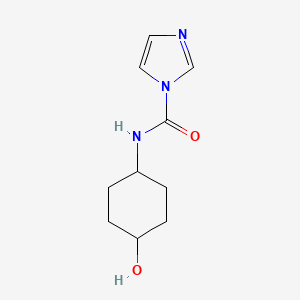
![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B13179052.png)
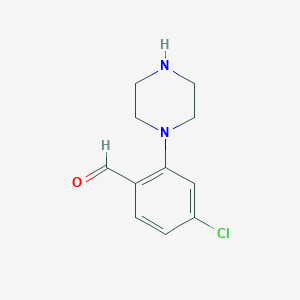
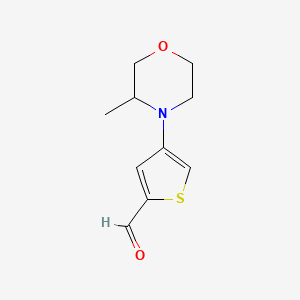
![4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13179063.png)
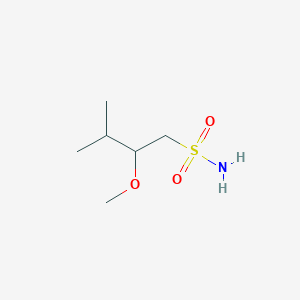

![tert-butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13179076.png)
